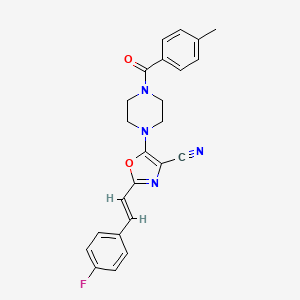
(E)-2-(4-fluorostyryl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest belongs to a class of chemicals that are frequently studied for their potential biological activities and unique chemical properties. Research often focuses on synthesizing new derivatives, analyzing their molecular structures, and exploring their chemical and physical properties for various applications.
Synthesis Analysis
Synthesis routes for similar compounds involve multi-step chemical reactions, starting with base compounds and through processes such as condensation reactions, cyclization, and Mannich reactions. For instance, the synthesis of related piperazine derivatives has been explored through conventional and microwave-assisted methods, highlighting the importance of optimizing reaction conditions for yield and purity (Mermer et al., 2019).
Molecular Structure Analysis
X-ray diffraction studies and spectroscopic techniques such as LCMS, NMR (both 1H and 13C), and IR are crucial for characterizing the molecular structure of synthesized compounds. These analyses confirm the expected structures and help in understanding the molecular conformation and crystal packing (Sanjeevarayappa et al., 2015).
Scientific Research Applications
Crystal Structure Analysis
- Crystal Structure of Related Compounds: The crystal structure of related compounds, such as 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), has been studied, providing insights into the molecular conformations and intermolecular interactions relevant to similar chemical structures (Faizi, Ahmad, & Golenya, 2016).
Synthesis and Characterization
- Synthesis of Analogous Compounds: There has been research into the synthesis and characterization of compounds similar to (E)-2-(4-fluorostyryl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, synthesized by a condensation reaction, offers insights into the synthesis processes that might be applicable (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Antimicrobial and Antifungal Applications
- Evaluating Antifungal and Antibacterial Potential: Derivatives of compounds structurally similar to (E)-2-(4-fluorostyryl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile have been evaluated for their antifungal and antibacterial potential. This research may provide a framework for exploring the antimicrobial properties of the compound (Sahu, Patel, & Sahoo, 2020).
Biological Activity Studies
- Studying Biological Activities of Similar Compounds: The biological activities of similar compounds, such as (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, have been synthesized and studied, which could be relevant to understanding the biological properties of (E)-2-(4-fluorostyryl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile (Mhaske, Shelke, Raundal, & Jadhav, 2014).
properties
IUPAC Name |
2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2/c1-17-2-7-19(8-3-17)23(30)28-12-14-29(15-13-28)24-21(16-26)27-22(31-24)11-6-18-4-9-20(25)10-5-18/h2-11H,12-15H2,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTENOKPNWLAMHS-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=C(C=C4)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=C(C=C4)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2487634.png)

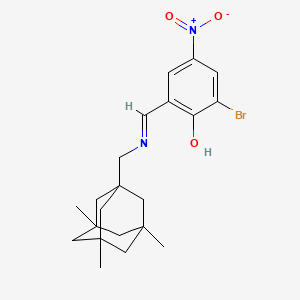

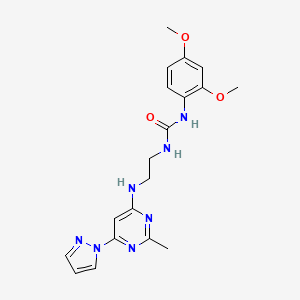
![2-[[2-(Cyclopropylmethyl)phenoxy]methyl]oxirane](/img/structure/B2487643.png)
![5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2487644.png)

![N-(4-fluorophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2487648.png)

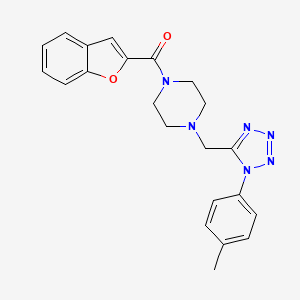
![2-Methyl-6-phenylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2487653.png)
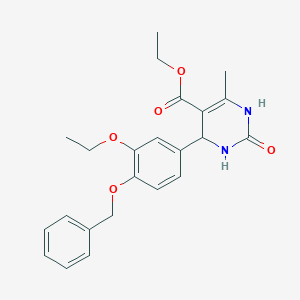
![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487657.png)